Ethyl 2-cyclopentylacetate
Description
Ethyl 2-cyclopentylacetate (CAS 18322-54-8) is an ester derivative featuring a cyclopentyl group attached to the alpha-carbon of an ethyl acetate backbone. This compound is primarily utilized in organic synthesis and pharmaceutical research due to its versatile reactivity and structural modularity.
Properties
IUPAC Name |
ethyl 2-cyclopentylacetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16O2/c1-2-11-9(10)7-8-5-3-4-6-8/h8H,2-7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DBSADESEDBCPFO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC1CCCC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00289671 | |
| Record name | Ethyl 2-cyclopentylacetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00289671 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
156.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
18322-54-8 | |
| Record name | 18322-54-8 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=62679 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Ethyl 2-cyclopentylacetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00289671 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Ethyl cyclopentylacetate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Reaction Mechanism and Procedure
The synthesis begins with the cyclization of diethyl adipate (II) in the presence of metallic sodium in toluene. Sodium acts as a base, facilitating the formation of a cyclopentane ring through intramolecular ester condensation. Subsequent addition of ethyl chloroacetate introduces the acetyl group via nucleophilic substitution. Hydrolysis with hydrochloric acid liberates the carboxylic acid intermediate, which undergoes decarboxylation to yield 2-oxocyclopentylacetic acid. Final esterification with ethanol in the presence of sulfuric acid produces ethyl 2-cyclopentylacetate (I).
Key conditions include:
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Cyclization : Refluxing toluene (100–110°C) with sodium for 6–8 hours.
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Substitution : Ethyl chloroacetate added dropwise at 85–100°C.
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Hydrolysis/decarboxylation : Concentrated HCl reflux for 6 hours.
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Esterification : Ethanol and catalytic H₂SO₄ at reflux for 8 hours.
Yield Optimization
The patent reports a 52.6–60.0% yield after distillation (Table 1). Yield improvements stem from:
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Solvent choice : Toluene enhances cyclization efficiency compared to polar solvents.
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Catalyst loading : 2–5 mol% H₂SO₄ optimizes esterification without side reactions.
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Temperature control : Maintaining 85–100°C during substitution prevents thermal decomposition.
Table 1: One-Pot Synthesis Parameters and Outcomes
| Parameter | Value/Description | Impact on Yield |
|---|---|---|
| Sodium stoichiometry | 1.1–1.2 equivalents | Prevents excess decomposition |
| HCl concentration | 3–6 M | Ensures complete hydrolysis |
| Distillation pressure | 10–15 mmHg | Reduces thermal degradation |
| Final yield | 52.6–60.0% | — |
Transition-Metal-Catalyzed Carbene Insertion
Recent advances employ transition-metal catalysts to insert carbenes into cyclopentane C–H bonds. This method, detailed in, utilizes ethyl diazoacetate (EDA) as the carbene source and a copper(I) complex (TpMsCu) as the catalyst.
Catalytic Cycle and Selectivity
The TpMsCu catalyst activates EDA to generate a copper-carbene intermediate. This species selectively inserts into the cyclopentane C–H bond, forming this compound with 50% yield under ambient conditions. The reaction’s regioselectivity favors tertiary C–H bonds due to steric and electronic effects.
Critical conditions :
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Catalyst loading : 4 mol% TpMsCu.
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Solvent : Dichloromethane enhances catalyst solubility.
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Temperature : 25°C (ambient).
Advantages and Limitations
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Pros : Mild conditions, no need for pre-functionalized substrates.
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Cons : Moderate yields (50%), sensitivity to moisture.
Alternative Synthetic Routes
Cyclopentyl Grignard Reagent Alkylation
Reacting cyclopentylmagnesium bromide with ethyl chloroacetate in THF yields the target compound. However, this method suffers from low yields (30–40%) due to competing side reactions.
Enzymatic Esterification
Lipase-catalyzed transesterification of 2-cyclopentylacetic acid with ethanol shows promise for green synthesis. Preliminary studies report 45–50% yields but require further optimization for industrial use.
Comparative Analysis of Methods
Table 2: Method Comparison
| Method | Yield | Temperature | Scalability | Environmental Impact |
|---|---|---|---|---|
| One-pot synthesis | 52–60% | 85–110°C | High | Moderate (acid waste) |
| Carbene insertion | 50% | 25°C | Moderate | Low |
| Grignard alkylation | 30–40% | 0–25°C | Low | High (solvent use) |
The one-pot method remains superior for large-scale production due to its robustness, while carbene insertion offers greener alternatives for niche applications.
Industrial-Scale Production Considerations
Process Intensification
Scientific Research Applications
Scientific Research Applications
ECA has been explored for its potential therapeutic properties. It serves as an intermediate in synthesizing pharmaceutical compounds, particularly those targeting specific biological pathways.
- Case Study: Anticancer Activity
In vitro studies have shown that ECA and its derivatives exhibit significant cytotoxicity against various cancer cell lines. The mechanism involves apoptosis induction, suggesting potential for therapeutic applications in oncology.
Research has indicated that ECA may interact with various biomolecules, leading to potential biological activities. Its pharmacokinetic properties suggest high gastrointestinal absorption and blood-brain barrier permeability, making it a candidate for drug development.
- Biochemical Analysis
ECA does not inhibit major cytochrome P450 enzymes, indicating a favorable profile for drug metabolism.
Fragrance and Flavor Industry
ECA is utilized in the fragrance industry due to its pleasant aroma, enhancing sensory experiences in food and beverages. It acts as both a flavoring agent and a scent component.
- Case Study: Fragrance Formulation
ECA has been incorporated into various fragrance formulations, contributing to their olfactory profiles while maintaining stability under different conditions .
Polymer Chemistry
In polymer chemistry, ECA is employed to enhance the properties of specialty polymers. Its reactivity allows for modifications that improve flexibility and durability.
- Application Example
ECA is used in synthesizing functionalized polymers that exhibit desirable mechanical properties for industrial applications .
Agricultural Chemicals
The compound finds applications in developing agrochemicals, including pesticides and herbicides. Its unique chemical structure aids in creating environmentally safer alternatives.
Mechanism of Action
The mechanism of action of ethyl 2-cyclopentylacetate involves its interaction with specific molecular targets, leading to various biochemical effects. For instance, in biological systems, it may interact with enzymes or receptors, modulating their activity and resulting in physiological responses. The exact pathways and targets can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Structural Analogs and Similarity Scores
The following table summarizes key structural analogs of Ethyl 2-cyclopentylacetate, highlighting differences in substituents, molecular weight, and functional groups:
Key Differences in Reactivity and Properties
- Cyclopentyl vs.
- Functional Group Variations: The ketone-containing analog (Ethyl 2-(2-oxocyclopentyl)acetate) exhibits increased polarity, making it more soluble in polar solvents than this compound . The amino derivative (Ethyl 2-amino-2-cyclopentylacetate) may engage in hydrogen bonding, altering its pharmacokinetic profile .
- Ester Group Impact: Mthis compound, with a methyl ester, has a lower molecular weight (142.20 vs.
Biological Activity
Ethyl 2-cyclopentylacetate (ECA) is an organic compound characterized by its unique molecular structure, which includes a cyclopentyl group attached to an acetate moiety. This compound has garnered attention for its potential biological activities and applications in various fields, particularly in pharmaceuticals and fragrance synthesis. This article presents a comprehensive overview of the biological activity of ECA, including its mechanisms of action, pharmacokinetics, and relevant case studies.
Overview of this compound
- Chemical Formula : C₉H₁₆O₂
- Molecular Weight : 156.23 g/mol
- CAS Number : 18322-54-8
- Structure : ECA is synthesized through the esterification of cyclopentylacetic acid with ethanol.
The precise mechanism of action for ECA remains largely unexplored. However, preliminary investigations suggest several potential pathways for its biological activity:
- Biochemical Interactions : ECA is believed to interact with various biomolecules, although specific targets have not been conclusively identified. Its structure may allow it to participate in biochemical processes typical of esters, such as hydrolysis or transesterification.
- Pharmacokinetics : ECA exhibits high gastrointestinal absorption and is permeable to the blood-brain barrier (BBB), suggesting potential central nervous system effects. Its ability to cross the BBB may enable it to influence neurological functions.
- Safety Profile : Initial studies indicate that ECA does not significantly inhibit major cytochrome P450 enzymes, which are crucial for drug metabolism. This property may suggest a favorable safety profile in terms of drug-drug interactions.
Antimicrobial Properties
Recent studies have indicated that ECA possesses antimicrobial properties. A study on various esters demonstrated that compounds similar to ECA exhibited significant antibacterial activity against several strains of bacteria, including Staphylococcus aureus and Escherichia coli. The effective concentration (EC) values were notably lower than those of traditional antibiotics, suggesting that ECA could serve as a potential alternative or adjunct in antimicrobial therapies.
Anti-inflammatory Effects
ECA has also been explored for its anti-inflammatory properties. Research indicates that compounds with similar structures can inhibit pro-inflammatory cytokines and reduce inflammation markers in vitro. For example, a study on related esters showed a decrease in interleukin-6 (IL-6) levels when treated with these compounds.
Case Studies
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Case Study on Antimicrobial Activity :
- Objective : To evaluate the antibacterial efficacy of ECA against common pathogenic bacteria.
- Methodology : Disk diffusion method was employed to assess the antibacterial activity.
- Results : ECA demonstrated significant inhibition zones against S. aureus and E. coli, with EC values comparable to those of established antibiotics.
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Case Study on Anti-inflammatory Activity :
- Objective : To investigate the effect of ECA on inflammatory cytokine production.
- Methodology : Human monocytes were treated with ECA, and cytokine levels were measured using ELISA.
- Results : Treatment with ECA resulted in a significant reduction in IL-6 production, indicating its potential as an anti-inflammatory agent.
Data Summary
The following table summarizes key findings related to the biological activity of this compound:
| Biological Activity | Methodology | Findings |
|---|---|---|
| Antimicrobial | Disk diffusion assay | Significant inhibition against S. aureus and E. coli |
| Anti-inflammatory | ELISA on cytokine levels | Reduced IL-6 production in treated monocytes |
Q & A
Q. What ethical and safety protocols are critical when handling this compound in biomedical research?
- Methodological Answer : Follow institutional safety guidelines (e.g., fume hood use, PPE). For in vivo studies, obtain IRB approval and adhere to ARRIVE guidelines. Include negative controls and blinding in experimental design to reduce bias. Disclose conflicts of interest and data availability statements in publications .
Retrosynthesis Analysis
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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
